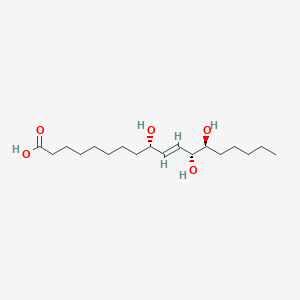
(9S,12R,13S)-Pinellic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S,12R,13S)-Pinellic acid typically involves stereoselective synthesis methods. One common approach is the stereoselective reduction of corresponding keto acids or esters. The reaction conditions often include the use of chiral catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar stereoselective reduction techniques. The use of biocatalysts or enzymatic methods may also be explored for more sustainable and efficient production.
化学反応の分析
Types of Reactions
(9S,12R,13S)-Pinellic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters or ethers.
科学的研究の応用
(9S,12R,13S)-Pinellic acid has various applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in biological processes and as a potential biomarker for certain diseases.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic potential.
作用機序
The mechanism of action of (9S,12R,13S)-Pinellic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and oxidative stress. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative damage.
類似化合物との比較
Similar Compounds
- (9S,10E,12S,13R)-9,12,13-Trihydroxy-10-octadecenoic acid
- (9S,12R,13S)-9,12,13-Trihydroxy-10,15-octadecadienoic acid
- Linoleic acid
Uniqueness
(9S,12R,13S)-Pinellic acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antioxidant activity and potential therapeutic benefits.
特性
分子式 |
C18H34O5 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
(E,9S,12R,13S)-9,12,13-trihydroxyoctadec-10-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17+/m0/s1 |
InChIキー |
MDIUMSLCYIJBQC-SYMVGPSASA-N |
異性体SMILES |
CCCCC[C@@H]([C@@H](/C=C/[C@H](CCCCCCCC(=O)O)O)O)O |
正規SMILES |
CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
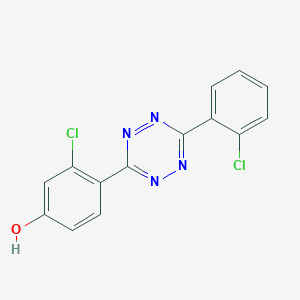
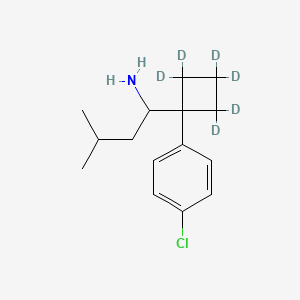
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
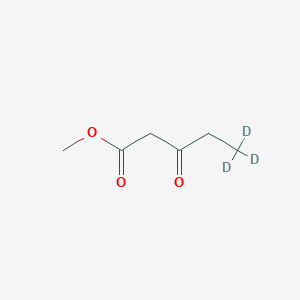
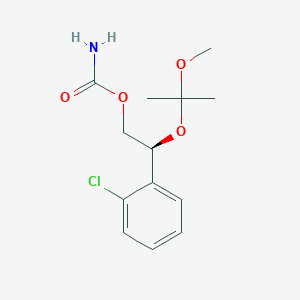
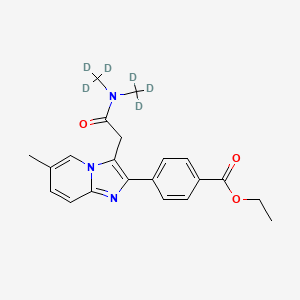
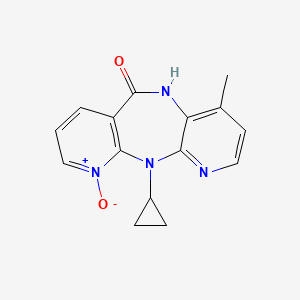
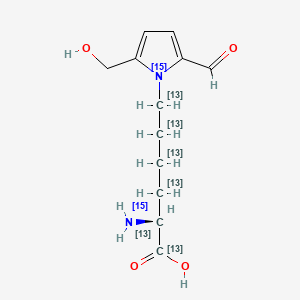
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
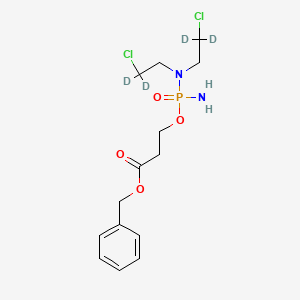
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
